molecular formula C16H12ClNO4S2 B3004377 Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate CAS No. 477847-44-2

Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate

Cat. No.: B3004377
CAS No.: 477847-44-2
M. Wt: 381.85
InChI Key: TWSFLBODEBJXHD-UHFFFAOYSA-N
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Description

“Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate” is a chemical compound with the CAS Number: 477847-44-2 . It has a molecular weight of 382.87 . The IUPAC name for this compound is methyl 5- ( (4-chlorophenyl)sulfonamido)-1H-1lambda3-benzo [b]thiophene-2-carboxylate .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C16H13ClNO4S2/c1-22-16 (19)15-9-10-8-12 (4-7-14 (10)23-15)18-24 (20,21)13-5-2-11 (17)3-6-13/h2-9,18,23H,1H3 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 382.87 . It is stored at a temperature of 28 C .

Scientific Research Applications

Synthesis and Structural Elucidation

Synthesis and Chemical Reactivity Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate is involved in the synthesis of novel thiophene and benzothiophene derivatives. These derivatives are synthesized to explore their potential anti-proliferative activity, with the study revealing that certain compounds exhibit notable anti-cancer properties against several tumor cell lines (Mohareb et al., 2016).

Crystal Structure and Docking Studies The crystal structure and molecular docking studies of benzothiophene derivatives have been conducted to understand their orientation and interaction within the active site of certain enzymes. Such research helps in comprehending the bioactivity of these compounds and their potential as inhibitors (Al-Hourani et al., 2015).

Biological Evaluation and Molecular Docking

Antioxidant and Chelating Agents Derivatives of this compound have been synthesized and evaluated for their antioxidant and metal chelating activities. These compounds are considered potential therapeutic agents in treating diseases associated with metals-induced oxidative stress. The molecular docking studies suggest their non-toxic nature and significant binding energies, indicating potential biological efficacy (Sudhana et al., 2019).

Anticancer Activity

Pro-apoptotic Activity Certain synthesized derivatives, including this compound, have demonstrated proapoptotic activities, particularly against melanoma cell lines. These findings underscore the potential of these compounds in developing new anticancer therapies (Yılmaz et al., 2015).

Photoredox Catalysis

Catalytic Synthesis of Benzothiophenes The compound is also associated with photoredox-catalyzed synthesis processes. It has been used in a cascade annulation process to synthesize benzothiophenes, which are valuable compounds in various chemical synthesis applications (Yan et al., 2018).

Safety and Hazards

For safety information and hazards related to this compound, please refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

methyl 5-[(4-chlorophenyl)sulfonylamino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4S2/c1-22-16(19)15-9-10-8-12(4-7-14(10)23-15)18-24(20,21)13-5-2-11(17)3-6-13/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSFLBODEBJXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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